5,8-Quinolinedione, dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Quinolinedione, dioxime is a chemical compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
The synthesis of 5,8-quinolinedione, dioxime typically involves the reaction of quinoline derivatives with hydroxylamine under specific conditions. One common method includes the reaction of 5,8-quinolinedione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures .
Analyse Chemischer Reaktionen
5,8-Quinolinedione, dioxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-5,8-dione derivatives, while reduction produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
5,8-Quinolinedione, dioxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,8-quinolinedione, dioxime involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as NAD(P)H-quinone oxidoreductase, which plays a role in cellular redox processes . By inhibiting this enzyme, the compound can disrupt cellular metabolism and induce cell death, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
5,8-Quinolinedione, dioxime can be compared with other similar compounds, such as:
6,7-Dichloro-5,8-quinolinedione: This compound is also a quinoline derivative with similar chemical properties but differs in its halogen substitution pattern.
7-Methyl-5,8-quinolinedione: Another derivative with a methyl group at the 7-position, which affects its reactivity and biological activity.
5,8-Quinolinedione 5-((1,3-dimethyl-2-benzimidazolinylidene)hydrazone): A more complex derivative with additional functional groups that enhance its chemical and biological properties.
Eigenschaften
CAS-Nummer |
82153-77-3 |
---|---|
Molekularformel |
C9H7N3O2 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
N-(5-nitrosoquinolin-8-yl)hydroxylamine |
InChI |
InChI=1S/C9H7N3O2/c13-11-7-3-4-8(12-14)9-6(7)2-1-5-10-9/h1-5,12,14H |
InChI-Schlüssel |
YVDSKBBHJAJXEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)NO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.